1-(2-Methylpropyl)-4-(phenylethynyl)benzene
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Overview
Description
1-(2-Methylpropyl)-4-(phenylethynyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 2-methylpropyl group and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-4-(phenylethynyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-4-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
Scientific Research Applications
1-(2-Methylpropyl)-4-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its aromatic structure.
Industry: It can be used in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 1-(2-Methylpropyl)-4-(phenylethynyl)benzene exerts its effects depends on its interaction with molecular targets. The aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions can influence various biological pathways, including enzyme activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
1-(2-Methylpropyl)-4-(phenyl)benzene: Lacks the ethynyl group, leading to different reactivity and applications.
1-(2-Methylpropyl)-4-(ethynyl)benzene: Similar structure but without the phenyl group, affecting its chemical properties and uses.
1-(2-Methylpropyl)-4-(phenylethyl)benzene: Contains an ethyl group instead of an ethynyl group, resulting in different chemical behavior.
Uniqueness: 1-(2-Methylpropyl)-4-(phenylethynyl)benzene is unique due to the presence of both the 2-methylpropyl and phenylethynyl groups, which confer distinct chemical and physical properties. These structural features make it valuable in various research and industrial applications.
Properties
CAS No. |
675855-63-7 |
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Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C18H18/c1-15(2)14-18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-7,10-13,15H,14H2,1-2H3 |
InChI Key |
KCHGENSBVCNMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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